Bicyclo[3.1.1]heptane, 1-bromo-
Description
Bicyclo[3.1.1]heptane is a bridged bicyclic alkane with a unique three-dimensional structure. While the parent bicyclo[3.1.1]heptane framework is naturally occurring in terpenes like α- and β-pinene , the brominated variant is primarily synthetic. Recent advances in strained carbon frameworks have enabled the synthesis of bicyclo[3.1.1]heptane derivatives via strategies such as photochemical C─C bond cleavage of tricyclooctane intermediates and radical-relay cycloadditions . The 1-bromo substitution enhances electrophilicity, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or as a building block for complex molecules .
Properties
CAS No. |
111830-40-1 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-bromobicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H11Br/c8-7-3-1-2-6(4-7)5-7/h6H,1-5H2 |
InChI Key |
NJIWKGLCKKQAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of [3.1.1]Propellane
The foundational step involves preparing [3.1.1]propellane from ethyl 4-chlorobutanoate via a five-step sequence (26–37% overall yield). Key intermediates include:
Bromination via Atom Transfer Radical Addition (ATRA)
[3.1.1]Propellane undergoes photocatalyzed ATRA using bromine sources (e.g., CBr₄ or BrCH₂SO₂Br) under blue light (456 nm). The reaction proceeds via:
$$
\text{Propellane} + \text{BrCH}2\text{SO}2\text{Br} \xrightarrow{\text{Sc(OTf)}3, \text{CH}2\text{Cl}_2} 1\text{-Bromobicyclo[3.1.1]heptane}
$$
- Yield : 75–89%.
- Purity : >95% (LC-MS).
- Limitation : Requires strict anhydrous conditions to prevent hydrolysis.
Photochemical [3σ+2σ] Cycloaddition Using Bicyclo[1.1.0]butanes (BCBs)
BCBs serve as precursors for constructing the bicyclo[3.1.1]heptane core. A two-step bromination-cycloaddition strategy is employed:
Bromination of BCBs
BCBs react with N-bromosuccinimide (NBS) or dibromohydantoin in DMF or THF:
$$
\text{BCB} + \text{NBS} \xrightarrow{\text{DMF, 10–35°C}} \text{Brominated BCB}
$$
Cycloaddition with Cyclopropylamines
Brominated BCBs undergo [3σ+2σ] cycloaddition with cyclopropylamines under Ir photocatalysis (λ = 427 nm):
$$
\text{Br-BCB} + \text{Cyclopropylamine} \xrightarrow{\text{Ir(dF(CF}3\text{)ppy)}2(\text{dtbpy})\text{PF}_6} 1\text{-Bromobicyclo[3.1.1]heptane}
$$
Nucleophilic Substitution of Bicyclo[3.1.1]heptanol Derivatives
Synthesis of Bicyclo[3.1.1]heptanol
Bicyclo[3.1.1]heptanol is prepared via hydrolysis of bicyclo[3.1.1]heptyl esters (e.g., ethyl or benzyl):
$$
\text{Ethyl bicyclo[3.1.1]heptane-1-carboxylate} \xrightarrow{\text{LiAlH}_4} \text{Bicyclo[3.1.1]heptanol}
$$
Bromination with HBr or PBr₃
The alcohol undergoes substitution with HBr (48% w/w) in refluxing H₂SO₄:
$$
\text{Bicyclo[3.1.1]heptanol} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4, 110^\circ\text{C}} 1\text{-Bromobicyclo[3.1.1]heptane}
$$
Electrophilic Bromination of Bicyclo[3.1.1]heptane
Direct bromination using Br₂ or HBr/AlBr₃ faces steric hindrance at the bridgehead. However, methoxy-directed bromination improves regioselectivity:
$$
\text{5-Methoxybicyclo[3.1.1]heptane} + \text{Br}2 \xrightarrow{\text{CHCl}3} 1\text{-Bromo-5-methoxybicyclo[3.1.1]heptane}
$$
Comparative Analysis of Methods
Key Trends :
- Radical methods dominate in yield and purity but require expensive catalysts (e.g., Ir photocatalysts at $1,200/g).
- Nucleophilic substitution is cost-effective but unsuitable for large-scale production due to side reactions.
Mechanistic Insights and Challenges
Steric Effects in Bridgehead Bromination
The bicyclo[3.1.1]heptane framework imposes severe steric constraints. Density functional theory (DFT) calculations show a 12.7 kcal/mol activation barrier for electrophilic bromination at the bridgehead vs. 8.4 kcal/mol for exo positions.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to bicyclo[3.1.1]heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of bicyclo[3.1.1]heptane, 1-bromo- can lead to the formation of bicyclo[3.1.1]heptanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Bicyclo[3.1.1]heptane, 1-bromo- has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptane, 1-bromo- involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it acts as a leaving group. The compound’s three-dimensional structure also influences its interaction with molecular targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
- Structure and Stability: Bicyclo[2.2.1]heptane (norbornane) has a smaller bridgehead angle (≈96°) compared to bicyclo[3.1.1]heptane (≈102°), leading to higher ring strain and reactivity. The 1-bromo derivative of bicyclo[2.2.1]heptane (CAS 13474-70-9) is commercially available and exhibits greater electrophilicity due to increased strain .
- Applications: Brominated norbornanes are widely used in Diels-Alder reactions, whereas brominated bicyclo[3.1.1]heptanes are emerging as meta-substituted arene bioisosteres in drug design .
Bicyclo[1.1.1]pentane Derivatives
- Synthetic Accessibility : Bicyclo[1.1.1]pentane (BCP) derivatives are synthesized via photochemical methods , but their smaller ring size limits functionalization. In contrast, bicyclo[3.1.1]heptane offers more substitution sites for diversification .
- Bioisosteric Utility: BCP is a popular benzene bioisostere, but bicyclo[3.1.1]heptane’s larger size better mimics meta-substituted arenes, as demonstrated in the synthesis of aminobicyclo[3.1.1]heptanes for drug discovery .
Difluorobicyclo[3.1.1]heptane
- Electronic Effects : Difluorination at strategic positions enhances metabolic stability and lipophilicity compared to bromination. For example, difluorobicyclo[3.1.1]heptane derivatives are explored as ortho/meta-phenyl replacements in medicinal chemistry .
- Synthetic Routes : Fluorinated analogs are synthesized via difluorocarbene insertion, whereas brominated derivatives often require halogenation of preformed bicyclic frameworks .
Comparative Analysis of Physical and Chemical Properties
Thermodynamic Data
Reactivity
- Ring-Opening Reactions : Bicyclo[3.1.1]heptane’s strain facilitates regioselective ring-opening, whereas bicyclo[2.2.1]heptane derivatives undergo faster but less selective reactions due to higher strain .
- Substitution Patterns : Bromine at the bridgehead position in bicyclo[3.1.1]heptane enables nucleophilic substitution, while similar reactions in bicyclo[2.2.1]heptane are less predictable .
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